7-Chloro-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole
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Overview
Description
7-Chloro-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b]benzothiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chloro group at the 7th position and a nitrophenyl group at the 2nd position of the imidazo[2,1-b]benzothiazole core structure imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzothiazole with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed
Reduction of Nitro Group: 7-Chloro-2-(4-aminophenyl)imidazo[2,1-b]benzothiazole.
Substitution of Chloro Group: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-chloro-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes such as pantothenate synthetase in Mycobacterium tuberculosis, thereby exhibiting antimycobacterial activity. The compound binds to the active site of the enzyme, preventing the synthesis of essential metabolites required for bacterial growth .
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazole: Lacks the chloro group at the 7th position.
7-Chloro-2-phenylimidazo[2,1-b]benzothiazole: Lacks the nitro group on the phenyl ring.
7-Chloro-2-(4-aminophenyl)imidazo[2,1-b]benzothiazole: The nitro group is reduced to an amino group.
Uniqueness
The presence of both the chloro and nitrophenyl groups in 7-chloro-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole imparts unique chemical reactivity and biological activity compared to its analogs. This dual substitution pattern enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .
Properties
IUPAC Name |
6-chloro-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3O2S/c16-10-3-6-13-14(7-10)22-15-17-12(8-18(13)15)9-1-4-11(5-2-9)19(20)21/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQXOWMCHFIRHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C4=C(C=C(C=C4)Cl)SC3=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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